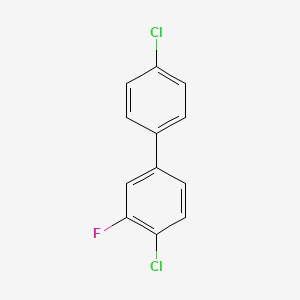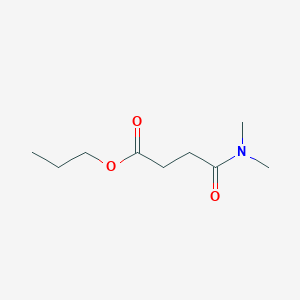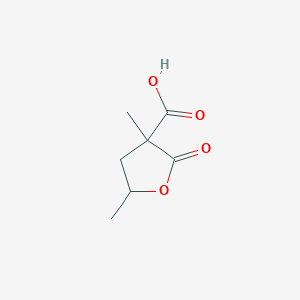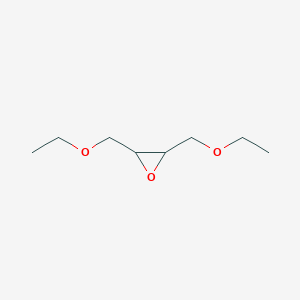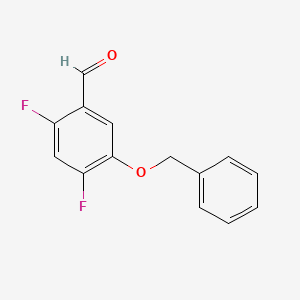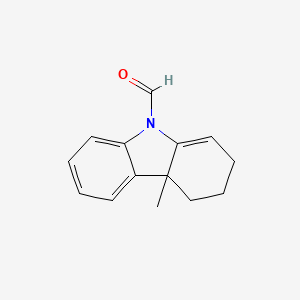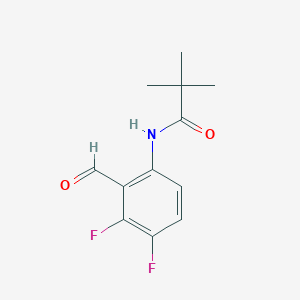
N-(3,4-Difluoro-2-formylphenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Difluoro-2-formylphenyl)pivalamide is an organic compound with the molecular formula C12H13F2NO2 It is characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, along with a pivalamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluoro-2-formylphenyl)pivalamide typically involves the reaction of 3,4-difluoroaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
N-(3,4-Difluoro-2-formylphenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: N-(3,4-Difluoro-2-carboxyphenyl)pivalamide.
Reduction: N-(3,4-Difluoro-2-hydroxyphenyl)pivalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3,4-Difluoro-2-formylphenyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-Difluoro-2-formylphenyl)pivalamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atoms can also influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3,5-Difluoro-2-formylphenyl)pivalamide
- N-(4,5-Difluoro-2-formylphenyl)pivalamide
- N-(3,4-Difluoro-2-(2,2,2-trifluoroacetyl)phenyl)pivalamide
Uniqueness
N-(3,4-Difluoro-2-formylphenyl)pivalamide is unique due to the specific positioning of the fluorine atoms and the formyl group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the pivalamide group also contributes to its stability and solubility properties, making it a valuable compound for various applications.
属性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC 名称 |
N-(3,4-difluoro-2-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H13F2NO2/c1-12(2,3)11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
InChI 键 |
FHEMGOUYSYIZSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1)F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


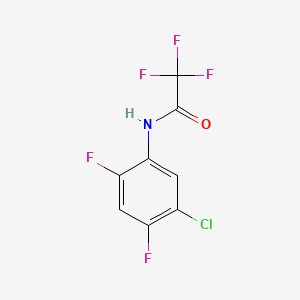
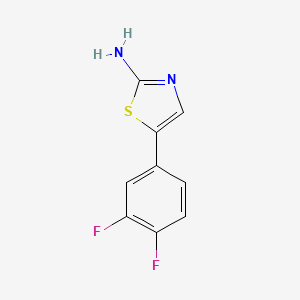
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
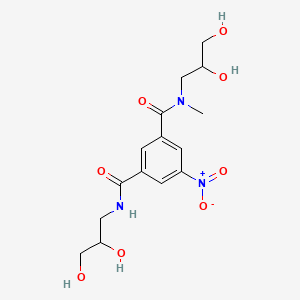
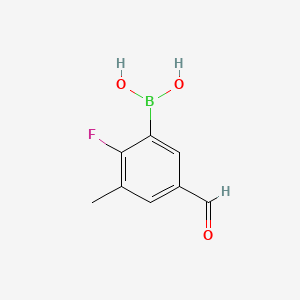

![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
